molecular formula C12H18N2 B2370178 N-benzylpiperidin-3-amine CAS No. 396730-17-9

N-benzylpiperidin-3-amine

Cat. No.: B2370178
CAS No.: 396730-17-9
M. Wt: 190.29
InChI Key: ONMQJOUYBLBFBI-UHFFFAOYSA-N
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Description

N-benzylpiperidin-3-amine is an organic compound with the molecular formula C12H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with 3-piperidone. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzylpiperidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield N-benzylpiperidine when treated with reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-benzylpiperidin-3-one

    Reduction: N-benzylpiperidine

    Substitution: Various N-substituted piperidines

Scientific Research Applications

N-benzylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of N-benzylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

N-benzylpiperidin-3-amine can be compared with other similar compounds, such as:

    4-Benzylpiperidine: This compound also features a benzyl group attached to the piperidine ring but at a different position. It is known for its use in scientific studies as a monoamine releasing agent.

    Benzylpiperazine: Another related compound, benzylpiperazine, is used in research for its psychoactive properties.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-3,5-6,12-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMQJOUYBLBFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396730-17-9
Record name N-benzylpiperidin-3-amine
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